Nevirapine Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

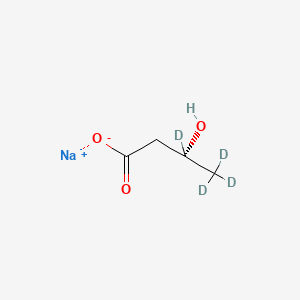

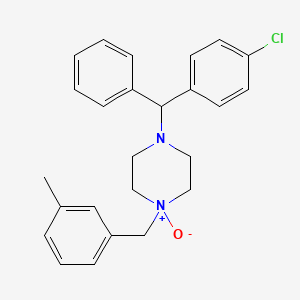

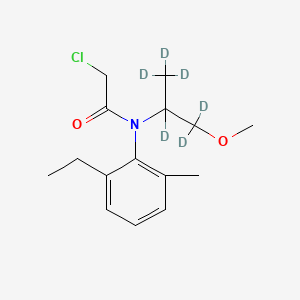

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . Structurally, it belongs to the dipyridodiazepinone chemical class . The molecular formula of Nevirapine Dimer is C30H26N8O2 .

Synthesis Analysis

Nevirapine and its structurally related analogs including nicotinamide (NAM), benzamide (BZM) and benzophenone (BZP) were used as templates in the synthesis of molecularly imprinted polymers for Nevirapine . Another study reported the synthesis and physicochemical characterization of co-crystals of Nevirapine with pharmaceutically acceptable co-formers saccharin, rac-tartaric acid, maleic acid, glutaric acid, and salicylic acid .Molecular Structure Analysis

The structures of Nevirapine solvates are based on a common isostructural framework comprising centrosymmetric hydrogen-bonded Nevirapine dimers . These structures contain a common channel parallel to the crystal b-axis whose repeat length spans a narrow range (~8.43–8.52 Å) in the series and accommodates various solvent molecules .Chemical Reactions Analysis

Phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis . This study was aimed at overcoming the problems of drug formulation, namely poor solubility and poor content uniformity .Physical And Chemical Properties Analysis

The solid-state characterization of crystalline drugs is an important pre-formulation step for the development and design of solid dosage forms . The phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis .Wissenschaftliche Forschungsanwendungen

Nevirapine effectively inhibits HIV-1 reverse transcriptase, crucial in AIDS treatment. Its crystal structure, when complexed with inhibitors like nevirapine, reveals an asymmetric dimer, providing insights into drug resistance mechanisms (Kohlstaedt et al., 1992).

In cancer research, nevirapine induces growth arrest and premature senescence in human cervical carcinoma cells, suggesting its potential as an anti-cancer agent (Stefanidis et al., 2008).

Nevirapine's pharmacological profile as a nonnucleoside reverse transcriptase inhibitor is vital in treating HIV-1 infection. It's a selective noncompetitive inhibitor with profound antiviral activity both as monotherapy and in combination with other antiretrovirals (Murphy & Montaner, 1996).

Adverse effects of nevirapine, like Stevens-Johnson syndrome, are crucial in understanding drug safety and managing HIV treatment (Metry et al., 2001).

High-dose nevirapine studies highlight its safety, pharmacokinetics, and antiviral effects, providing insights into dosage optimization for better treatment outcomes (Havlir et al., 1995).

Research on nevirapine-associated cutaneous and hepatic adverse events explores genetic variants, aiding in personalized medicine for HIV treatment (Yuan et al., 2011).

The study of nevirapine metabolites provides insights into drug metabolism and implications for efficacy and toxicity, essential for developing effective HIV treatment regimens (Fan-Havard et al., 2013).

Characterization of nevirapine's binding site offers a deeper understanding of its mechanism of action, essential for developing more effective antiretroviral drugs (Cohen et al., 1991).

The persistence of nevirapine in breast milk and plasma after single-dose administration is significant in mother-to-child HIV transmission prevention strategies (Kunz et al., 2008).

Nevirapine's pharmacokinetics in children and pregnant women is critical for optimizing dosing regimens in these vulnerable populations (Mirochnick et al., 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSORHKBMAYNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevirapine Dimer | |

CAS RN |

1391054-30-0 |

Source

|

| Record name | Nevirapine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEVIRAPINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)